molecular formula C8H12O3 B13325730 2,8-Dioxaspiro[4.5]decan-6-one

2,8-Dioxaspiro[4.5]decan-6-one

Cat. No.: B13325730
M. Wt: 156.18 g/mol
InChI Key: YZSCKZOWHRBORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dioxaspiro[45]decan-6-one is a spirocyclic compound with a unique structure that includes a spiro linkage between two oxygen atoms and a decane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,8-Dioxaspiro[4.5]decan-6-one involves the reaction of dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate with ethylene glycol in the presence of catalysts such as 1-butyl-3-methylimidazolium hydrogensulfate and 1-ethylimidazole tetrafluoroborate . The reaction is typically carried out by heating the mixture to 110°C, followed by further heating to 132°C, and then cooling and crystallizing the product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,8-Dioxaspiro[4.5]decan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The spirocyclic structure allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2,8-Dioxaspiro[4.5]decan-6-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2,8-Dioxaspiro[4.5]decan-6-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. For example, derivatives of this compound have been studied as inhibitors of receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death .

Comparison with Similar Compounds

2,8-Dioxaspiro[4.5]decan-6-one can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific spiro linkage and the resulting chemical reactivity and biological activity.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2,8-dioxaspiro[4.5]decan-6-one

InChI

InChI=1S/C8H12O3/c9-7-5-10-3-1-8(7)2-4-11-6-8/h1-6H2

InChI Key

YZSCKZOWHRBORP-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)C12CCOC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.